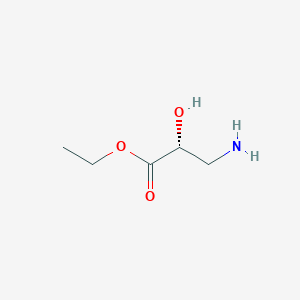

(R)-isoserine ethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-isoserine ethyl ester is a useful research compound. Its molecular formula is C5H11NO3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of Chiral Compounds

Chiral Resolution

(R)-isoserine ethyl ester is often utilized as a starting material for the synthesis of other chiral compounds. A notable method involves the chiral chromatographic resolution of racemic mixtures, which allows for the separation of enantiomers with high purity. For example, methods using high-performance liquid chromatography (HPLC) have been developed to achieve this resolution effectively, yielding optically pure forms suitable for further applications in drug development .

Biocatalytic Processes

Biocatalytic methods have been employed to synthesize this compound from various precursors. The use of microbial strains such as Acinetobacter calcoaceticus has shown significant promise in achieving high enantiomeric excess and yield during the reduction of keto esters to their corresponding alcohols and amino acids, including (R)-isoserine derivatives .

Pharmaceutical Applications

Inhibition of Enzymes

Research has demonstrated that derivatives of (R)-isoserine exhibit inhibitory effects on enzymes such as aminopeptidase N (APN)/CD13. This enzyme is implicated in various pathological processes, including tumor growth and metastasis. The synthesis of novel (R)-isoserine derivatives has led to compounds with enhanced inhibitory activity, suggesting potential uses in cancer therapy .

Peptidomimetics

this compound serves as a building block for peptidomimetic compounds. These compounds mimic the structure and function of peptides but offer improved stability and bioavailability. The incorporation of (R)-isoserine into peptidomimetic frameworks can enhance their therapeutic profiles, making them suitable candidates for drug development .

Case Studies and Research Findings

Cosmetic Applications

This compound has also been investigated within the cosmetic industry. Its properties allow it to be included in formulations aimed at improving skin hydration and texture. The compound's ability to act as a humectant can enhance the efficacy of topical products, making it a valuable ingredient in skincare formulations .

Propriétés

Formule moléculaire |

C5H11NO3 |

|---|---|

Poids moléculaire |

133.15 g/mol |

Nom IUPAC |

ethyl (2R)-3-amino-2-hydroxypropanoate |

InChI |

InChI=1S/C5H11NO3/c1-2-9-5(8)4(7)3-6/h4,7H,2-3,6H2,1H3/t4-/m1/s1 |

Clé InChI |

REWLOACFBCGTBJ-SCSAIBSYSA-N |

SMILES isomérique |

CCOC(=O)[C@@H](CN)O |

SMILES canonique |

CCOC(=O)C(CN)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.